

Application Note: Scale-Up Synthesis of 2-Ethenyl-3-methoxy-N-methylaniline

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Compound of Interest

Compound Name: 2-Ethenyl-3-methoxy-N-methylaniline

CAS No.: 210536-36-0

Cat. No.: B13952572

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Executive Summary & Molecule Analysis

Target Molecule: **2-Ethenyl-3-methoxy-N-methylaniline** Chemical Formula: C

H

NO Molecular Weight: 163.22 g/mol

Synthetic Challenge: The synthesis of **2-ethenyl-3-methoxy-N-methylaniline** presents a classic "ortho-ortho" substitution problem. The vinyl group at position C2 is sterically crowded, sandwiched between the N-methylamino group at C1 and the methoxy group at C3.

Critical Design Considerations:

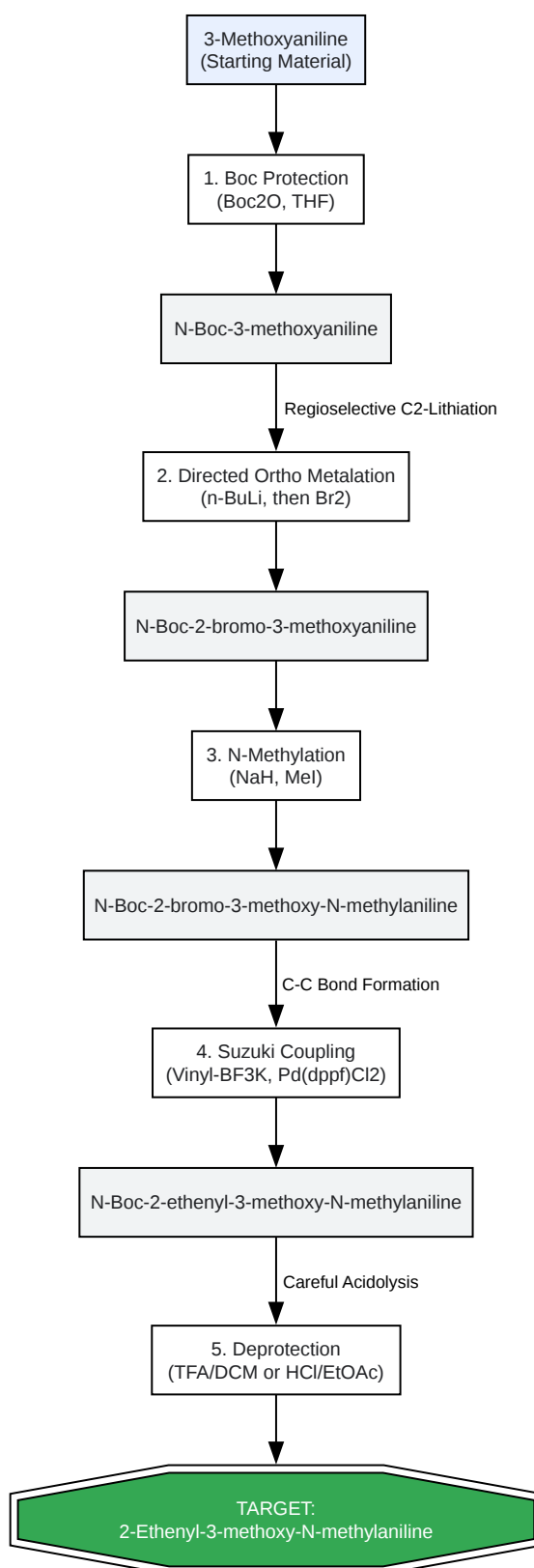
- **Regiocontrol:** Direct electrophilic halogenation of 3-methoxy-N-methylaniline typically favors the para (C4) or C6 positions due to steric hindrance at C2. Therefore, a Directed Ortho Metalation (DoM) strategy is required to guarantee C2 substitution.

- **Vinyl Group Stability:** The styrenyl double bond is prone to polymerization and oxidation. The synthetic route must introduce this group late or under conditions that avoid strong acids and radical initiators.
- **N-Methylation Selectivity:** Monomethylation of primary anilines is prone to over-alkylation. Utilizing a carbamate protecting group (Boc) allows for precise mono-methylation via hydride/alkyl halide chemistry.

Retrosynthetic Analysis & Route Selection

To ensure high purity and scalability, we utilize a Directed Ortho Metalation (DoM) approach followed by a Suzuki-Miyaura Cross-Coupling. This route avoids the isomer mixtures common in direct bromination.

Synthetic Pathway Diagram



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Caption: Five-step convergent synthesis guaranteeing C2-regioselectivity and precise N-monomethylation.

Detailed Experimental Protocols

Step 1: Protection & Directed Ortho Metalation (DoM)

Objective: Install the bromine atom selectively at the C2 position.

- Reagents: N-Boc-3-methoxyaniline (prepared from 3-anisidine), n-Butyllithium (2.5 M in hexanes), Bromine (Br), THF (anhydrous).
- Scale: Protocol based on 50 g starting material.

Protocol:

- Setup: Charge a dry 2 L 3-neck flask with N-Boc-3-methoxyaniline (50.0 g, 224 mmol) and anhydrous THF (500 mL) under N atmosphere. Cool to -78 °C (dry ice/acetone bath).
- Lithiation: Add n-BuLi (2.2 equiv, 493 mmol, 197 mL) dropwise via addition funnel over 45 mins. Maintain internal temperature < -70 °C.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The Boc group and the OMe group coordinate the Lithium, directing deprotonation specifically to the C2 position.
- Incubation: Stir at -78 °C for 2 hours. The solution will turn bright yellow/orange.
- Quench: Add Bromine (2.5 equiv, 560 mmol, 28.7 mL) dropwise. The reaction is extremely exothermic; control addition rate to keep Temp < -60 °C.
- Workup: Allow to warm to RT. Quench with sat. Na

S

O

(aq) to destroy excess bromine. Extract with EtOAc, wash with brine, dry over Na

SO

.

- Purification: Recrystallize from Hexanes/EtOAc.
 - Target Yield: 75-85%.

Step 2: N-Methylation

Objective: Introduce the methyl group on the nitrogen without over-alkylation.

- Reagents: Sodium Hydride (60% dispersion), Methyl Iodide (MeI), DMF.

Protocol:

- Setup: Dissolve N-Boc-2-bromo-3-methoxyaniline (40 g, 132 mmol) in anhydrous DMF (400 mL) at 0 °C.
- Deprotonation: Add NaH (1.2 equiv, 158 mmol, 6.3 g) portion-wise. Evolution of H₂ gas occurs. Stir for 30 mins at 0 °C.
- Alkylation: Add MeI (1.5 equiv, 198 mmol, 12.3 mL) dropwise.
- Completion: Warm to RT and stir for 2 hours. Monitor by TLC/HPLC.
- Workup: Pour into ice water. Extract with EtO (to avoid DMF carryover).
 - Target Yield: >90%.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Step 3: Suzuki-Miyaura Vinylation

Objective: Install the vinyl group. This is the most sensitive step due to steric hindrance.

- Reagents: Potassium Vinyltrifluoroborate (Vinyl-BF₄)

K), Pd(dppf)Cl

·DCM, Cs

CO

, THF/Water (9:1).

- Note: Vinyl-BF

K is preferred over vinylboronic acid esters for stability and stoichiometry control.

Protocol:

- Setup: In a 1 L reactor, combine the N-methylated bromide (35 g, 110 mmol), Vinyl-BF K (1.5 equiv, 165 mmol, 22.1 g), and Cs CO (3.0 equiv, 330 mmol, 107 g).
- Solvent: Add degassed THF (350 mL) and Water (35 mL). Sparge with Argon for 20 mins.
- Catalyst: Add Pd(dppf)Cl (3 mol%, 3.3 mmol, 2.7 g).
- Reaction: Heat to reflux (approx 65-70 °C) for 12-16 hours.
 - Monitoring: Check for disappearance of aryl bromide.
- Workup: Cool to RT. Filter through Celite to remove Pd black.[5] Dilute with EtOAc, wash with water.
- Stabilization: Add 100 ppm BHT (Butylated hydroxytoluene) to the crude solution to inhibit polymerization during concentration.
 - Target Yield: 80-85%.

Step 4: Deprotection & Final Isolation

Objective: Remove the Boc group without polymerizing the styrene moiety.

- Reagents: Trifluoroacetic acid (TFA), DCM, NaHCO₃

Protocol:

- Dissolution: Dissolve the crude intermediate in DCM (5 vol). Cool to 0 °C.
- Acidolysis: Add TFA (10 vol) dropwise. Stir at 0 °C to 10 °C. Do not heat.
 - Time: Reaction is usually fast (1-2 hours).
- Quench (Critical): Pour the reaction mixture slowly into a vigorously stirred slurry of NaHCO₃ and ice. The pH must be adjusted to >8 immediately to prevent acid-catalyzed polymerization of the vinyl aniline.
- Extraction: Extract with DCM. Wash with water.^{[7][8]}
- Purification: Flash Chromatography (Silica, Hexane/EtOAc) or Vacuum Distillation (if stable).
 - Storage: Store pure product at -20 °C under Argon with 0.1% BHT stabilizer.

Scale-Up Considerations & Safety

Hazard Analysis

Hazard	Source	Mitigation Strategy
Exotherm	Lithiation & Bromine Quench	Use jacketed reactors with cryo-cooling (-80°C capacity). Control addition rates via mass flow controllers.
Polymerization	Vinyl Group (Styrene-like)	Add radical inhibitor (BHT or MEHQ) immediately after Suzuki coupling. Keep temperatures < 40°C during workup.
Pd Residues	Suzuki Catalyst	Use functionalized silica scavengers (e.g., SiliaMetS® Thiol) post-reaction to reduce Pd to <10 ppm.
Toxicity	Methyl Iodide	Use closed-system transfer devices. MeI is a potent alkylator/carcinogen.

Process Analytical Technology (PAT)

- HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
 - Target Retention: Product should elute distinct from des-vinyl (reduced) or dimer impurities.
- NMR Validation:
 - H NMR (CDCl₃): Look for characteristic vinyl protons: dd at 6.5-7.0 (CH=) and two doublets at 5.0-6.0 (=CH).

- N-Me singlet at

~2.8-3.0 ppm.

Quantitative Data Summary

Step	Transformation	Reagents	Typical Yield	Key impurity
1	DoM Bromination	n-BuLi / Br	78%	4-bromo isomer (<2%)
2	N-Methylation	NaH / MeI	92%	N,N-dimethyl (<5%)
3	Vinylation	Pd(dppf)Cl / Vinyl-BF K	84%	Protodeboronation (des-vinyl)
4	Deprotection	TFA / DCM	88%	Polymerized gum
Total	Overall Yield	~53%		

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